3-Methoxy-5-(trifluoromethyl)benzyl alcohol
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O2 and its molecular weight is 206.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Benzyl alcohols can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the targets they interact with.
Result of Action
It is known that the compound enhances the charging of myoglobin noncovalent complex during electrospray ionization mass spectroscopy .
Biochemical Analysis
Biochemical Properties
3-Methoxy-5-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the charging of myoglobin noncovalent complexes during electrospray ionization mass spectroscopy . This interaction suggests that this compound may influence the stability and ionization efficiency of proteins and other biomolecules in mass spectrometry.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with myoglobin suggests potential effects on oxygen transport and cellular respiration . Additionally, the compound’s impact on protein stability and ionization efficiency may have downstream effects on cellular processes that rely on these proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to enhance the charging of myoglobin noncovalent complexes, indicating a potential role in stabilizing protein structures during mass spectrometry . This stabilization may involve specific binding interactions with amino acid residues or other functional groups within the protein.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable at ambient temperature, which suggests that it can maintain its biochemical properties over extended periods
Properties
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4,13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROACFQURKLEGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.